molecular formula C13H17ClOS B8079186 4-(4-Chloro-3-ethylphenyl)thian-4-ol

4-(4-Chloro-3-ethylphenyl)thian-4-ol

Cat. No.: B8079186
M. Wt: 256.79 g/mol
InChI Key: CTEUMBQNWVMIRK-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-ethylphenyl)thian-4-ol (CAS: 304649-75-0) is a halogenated aromatic compound featuring a thianol (tetrahydrothiopyran-4-ol) moiety attached to a 4-chloro-3-ethylphenyl group. The compound was previously available at 97% purity but has since been discontinued, as noted in the CymitQuimica catalog . Its structural uniqueness lies in the combination of a sulfur-containing six-membered ring (thianol) and a substituted benzene ring with chloro and ethyl groups.

Properties

IUPAC Name

4-(4-chloro-3-ethylphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClOS/c1-2-10-9-11(3-4-12(10)14)13(15)5-7-16-8-6-13/h3-4,9,15H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEUMBQNWVMIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C2(CCSCC2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)C2(CCSCC2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-ethylphenyl)thian-4-ol involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic route typically includes:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired reaction conditions.

    Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to facilitate the formation of the target compound. Catalysts and solvents may be used to enhance the reaction rate and selectivity.

    Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet the demand for its applications. The industrial methods involve:

    Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants and products.

    Automation and Control: Advanced automation and control systems are employed to monitor and adjust the reaction conditions in real-time, ensuring consistent quality and yield.

    Efficient Purification: Industrial purification techniques, such as continuous distillation or large-scale chromatography, are used to efficiently purify the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-ethylphenyl)thian-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Various catalysts, including transition metal complexes, are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

4-(4-Chloro-3-ethylphenyl)thian-4-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: this compound is utilized in various industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-Chloro-3-ethylphenyl)thian-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-Chloro-3-ethylphenyl)thian-4-ol with analogous compounds, focusing on structural variations, functional groups, and inferred properties.

Structural Analogs and Key Differences

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Status
This compound Thianol + 4-chloro-3-ethylphenyl group Not provided Discontinued; 97% purity
4-(3-Ethylphenyl)thian-4-ol Thianol + 3-ethylphenyl group (lacks chloro substituent) Not provided Active/available (inferred from catalog)
1-(4-Chloro-3-ethylphenyl)-1-propanol Propanol chain + 4-chloro-3-ethylphenyl group (no sulfur) Not provided Listed as intermediate
4-Chloro-3-ethylphenyl pivalate Pivalate ester + 4-chloro-3-ethylphenyl group 240.72 Hazardous; used in synthesis
4-Chloro-3-ethylphenyl triflate Trifluoromethanesulfonate ester + 4-chloro-3-ethylphenyl group 288.67 Hazardous; reactive leaving group

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